N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as Isopropylphenidate or IPPH, is a synthetic stimulant compound. It is a derivative of the popular drug Ritalin, which is used to treat attention deficit hyperactivity disorder (ADHD). IPPH is a relatively new compound that has gained popularity among researchers due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed various synthetic routes and characterizations for compounds related to N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, emphasizing their structural analysis through techniques such as X-Ray crystallography, NMR spectroscopy, and mass spectroscopy. These studies contribute to the understanding of the molecular structure and properties essential for potential pharmaceutical applications. For example, the synthesis and characterization of pyrazole derivatives have been explored for their antitumor, antifungal, and antibacterial activities, indicating the importance of such compounds in drug discovery (Titi et al., 2020).
Biological Activities
Several studies have been conducted to explore the biological activities of compounds similar to N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, including their potential as pharmacological agents. These compounds have been investigated for their roles in modulating various biological targets and processes, such as orexin receptors, which are implicated in feeding behavior and the potential for treating binge eating disorders. Selective antagonism of these receptors suggests new therapeutic strategies for eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).
Drug Development
Research into related compounds has extended into drug development, including the exploration of chemokine receptor antagonists for their therapeutic uses. For instance, the development of dual CCR2/CCR5 chemokine receptor antagonists has shown promise in pharmacological profiles, suggesting potential applications in treating diseases associated with these receptors (Norman, 2011).
Novel Therapeutic Agents
The synthesis and pharmacological characterization of novel compounds, such as isoxazolopyridone derivatives, have been identified as antagonists for metabotropic glutamate receptor 7 (mGluR7), highlighting their potential as novel therapeutic agents for central nervous system disorders. This research underscores the ongoing effort to discover new drugs with specific mechanisms of action for the treatment of neurological conditions (Suzuki et al., 2007).
Propriétés
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-10(2)19-6-4-12(5-7-19)9-16-14(20)15(21)17-13-8-11(3)22-18-13/h8,10,12H,4-7,9H2,1-3H3,(H,16,20)(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXYISAQZVOMCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.